molecular formula C4H6N4O12 B10783270 Cardilate CAS No. 643-97-0

Cardilate

Cat. No. B10783270
CAS RN: 643-97-0
M. Wt: 302.11 g/mol
InChI Key: SNFOERUNNSHUGP-UHFFFAOYSA-N
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Description

Tetranitrin, also known as erythritol tetranitrate, is a nitrate ester of erythritol. It is a white, odorless crystalline compound that is known for its explosive properties. Tetranitrin is chemically similar to pentaerythritol tetranitrate, but it is slightly more sensitive to friction and impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetranitrin is synthesized by nitrating erythritol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and must be carefully controlled to prevent decomposition or explosion. The erythritol is dissolved in the acid mixture, and the temperature is maintained at a low level to control the reaction rate. The product is then precipitated, filtered, washed, and recrystallized to obtain pure tetranitrin .

Industrial Production Methods

In industrial settings, the production of tetranitrin involves similar steps but on a larger scale. The process includes the use of continuous flow reactors to ensure better control over the reaction conditions. The product is then purified using techniques such as recrystallization and solvent extraction to remove impurities and obtain high-purity tetranitrin .

Chemical Reactions Analysis

Types of Reactions

Tetranitrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetranitrin has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard for calibrating analytical instruments.

    Biology: Studied for its effects on biological systems, particularly its vasodilatory properties.

    Medicine: Investigated for its potential use in treating conditions such as angina due to its vasodilatory effects.

    Industry: Used in the production of explosives and propellants.

Mechanism of Action

Tetranitrin exerts its effects by releasing nitric oxide, which activates the enzyme guanylate cyclase. This leads to the synthesis of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase-dependent phosphorylations in smooth muscle cells. The result is the relaxation of smooth muscle fibers and vasodilation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetranitrin is unique due to its specific balance of explosive sensitivity and stability, making it suitable for certain applications where other compounds may not be as effective. Its vasodilatory properties also make it a compound of interest in medical research .

properties

IUPAC Name

1,3,4-trinitrooxybutan-2-yl nitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O12/c9-5(10)17-1-3(19-7(13)14)4(20-8(15)16)2-18-6(11)12/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFOERUNNSHUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860007
Record name 1,2,3,4-Butanetetrayl nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7297-25-8, 643-97-0
Record name Tetranitrin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106566
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4-Butanetetrayl nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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